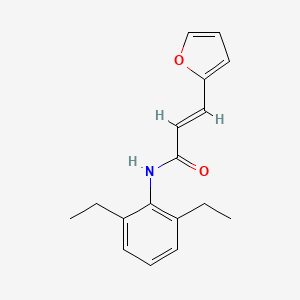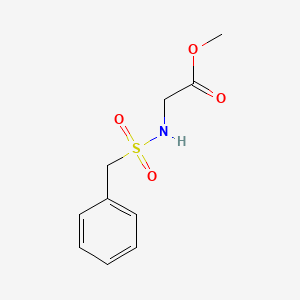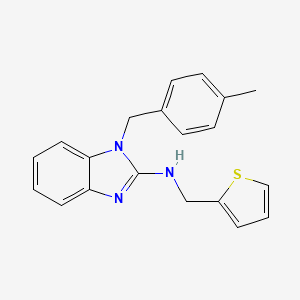
1-(4-methylbenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylbenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has shown promising results in various studies. In
作用机制
The mechanism of action of 1-(4-methylbenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is not fully understood. However, it has been reported to act through various pathways, including inhibition of cell proliferation, induction of apoptosis, and inhibition of enzyme activity. Moreover, this compound has been found to interact with various cellular targets, including DNA, RNA, and proteins.
Biochemical and Physiological Effects
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has been reported to inhibit the growth of various bacterial and fungal strains. In addition, it has been found to possess neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the significant advantages of 1-(4-methylbenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is its broad-spectrum activity against various diseases. Moreover, this compound has shown low toxicity and high selectivity towards cancer cells. However, one of the limitations of this compound is its poor solubility, which makes it difficult to administer in vivo.
未来方向
1-(4-methylbenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has shown promising results in various studies, and there is a need for further research to explore its potential therapeutic applications fully. Some of the future directions for research on this compound include:
1. Development of more efficient synthesis methods to improve yields and purity.
2. Investigation of the compound's mechanism of action to gain a better understanding of its therapeutic potential.
3. Evaluation of the compound's efficacy in animal models to determine its safety and efficacy in vivo.
4. Development of new formulations to improve the compound's solubility and bioavailability.
5. Exploration of the compound's potential use in combination with other drugs to enhance its therapeutic effects.
Conclusion
This compound is a promising compound that has shown potential therapeutic applications in various studies. It exhibits broad-spectrum activity against various diseases, including cancer, bacterial, and fungal infections. Moreover, this compound has neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases. However, further research is needed to explore its full therapeutic potential and develop more efficient synthesis methods and formulations.
合成方法
The synthesis of 1-(4-methylbenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine involves the reaction of 4-methylbenzylamine, 2-thienylmethanol, and o-phenylenediamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. This method has been reported to yield the desired product in good yields and high purity.
科学研究应用
1-(4-methylbenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial activities. In addition, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-[(4-methylphenyl)methyl]-N-(thiophen-2-ylmethyl)benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3S/c1-15-8-10-16(11-9-15)14-23-19-7-3-2-6-18(19)22-20(23)21-13-17-5-4-12-24-17/h2-12H,13-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJSBRWBGPHQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5693284.png)
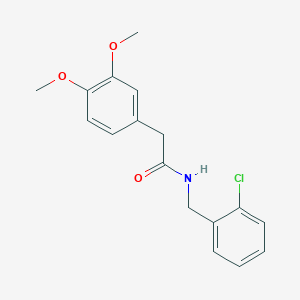
![N'-[4-(dimethylamino)benzylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B5693305.png)
![5-[(4-chlorophenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5693307.png)

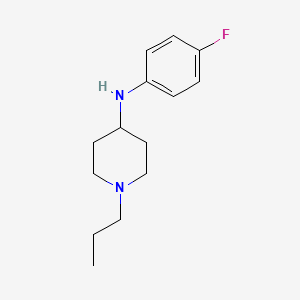
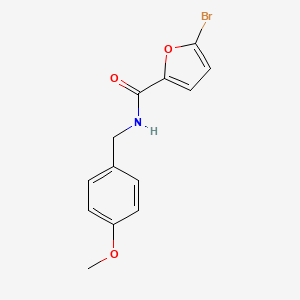
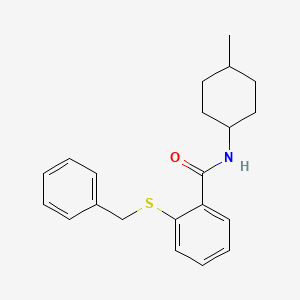
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5693338.png)

![1-[(4-methylphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B5693361.png)
![7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5693368.png)
